molecular formula C₂₀H₁₉F₂N₃O₅ B560016 Dolutegravir CAS No. 1051375-16-6

Dolutegravir

Cat. No. B560016
M. Wt: 419.38
InChI Key: RHWKPHLQXYSBKR-BMIGLBTASA-N
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Description

Dolutegravir (DTG) is a novel antiretroviral drug developed by ViiV Healthcare and approved by the US Food and Drug Administration (FDA) for the treatment of HIV-1 infection in adults. It is the first integrase inhibitor approved for use in the United States and is now a recommended first-line treatment for HIV-1 infection. Dolutegravir has been found to be more effective than other antiretrovirals in suppressing viral load, reducing the risk of resistance, and improving patient outcomes. This article will provide an overview of dolutegravir, including its synthesis method, scientific research applications, mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, advantages and limitations for lab experiments, and future directions.

Scientific research applications

  • Treatment of HIV-1 in Adults: Dolutegravir demonstrated non-inferior efficacy and a similar safety profile compared to raltegravir, making it a viable option for treatment-naive patients with HIV-1 (Raffi et al., 2013).

  • Effectiveness in Antiretroviral-Experienced Patients: Dolutegravir was well tolerated and showed greater virological effect compared with raltegravir in antiretroviral-experienced patients (Cahn et al., 2013).

  • Comparison with Other HIV Medications: In a dose-ranging study, dolutegravir was effective and well tolerated at all assessed doses, showing promise for phase 3 trials (van Lunzen et al., 2012).

  • Pharmacology, Efficacy, and Safety: A review highlighted dolutegravir as superior to existing treatment regimens in both treatment-naive and treatment-experienced patients, including those with previous raltegravir or elvitegravir failure (Kandel & Walmsley, 2015).

  • Developmental Toxicity Concerns: Studies indicated that dolutegravir might impair morphological and molecular aspects of in vitro morphogenesis models, raising concerns about its developmental toxicity (Kirkwood-Johnson et al., 2021).

  • Maintenance Monotherapy Potential: Research on dolutegravir as maintenance monotherapy showed it to be highly effective with a strong genetic resistance barrier, suggesting potential for simplified HIV maintenance treatment (Sculier et al., 2018).

  • Use in Treatment-Experienced Subjects: Dolutegravir was effective in subjects with raltegravir-resistant HIV Type 1 infection, demonstrating activity against HIV-1 resistant to raltegravir (Eron et al., 2012).

  • Combination Therapy with Abacavir-Lamivudine: Dolutegravir combined with abacavir-lamivudine was more effective and had a better safety profile than efavirenz-tenofovir DF-emtricitabine (Walmsley et al., 2013).

  • Dolutegravir-Based Lightened Regimens: These regimens maintained a high proportion of viral suppression even in highly treatment-experienced HIV-1-infected patients (Gubavu et al., 2015).

  • Congenital Anomalies Surveillance: A Canadian study investigating congenital anomalies in infants born to women treated with dolutegravir found it to be a safe option for antenatal exposure (Money et al., 2019).

properties

IUPAC Name

(3S,7R)-N-[(2,4-difluorophenyl)methyl]-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O5/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28)/t10-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWKPHLQXYSBKR-BMIGLBTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90909356
Record name Dolutegravir
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Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Slightly soluble
Record name Dolutegravir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08930
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Dolutegravir is an HIV-1 antiviral agent. It inhibits HIV integrase by binding to the active site and blocking the strand transfer step of retroviral DNA integration in the host cell. The strand transfer step is essential in the HIV replication cycle and results in the inhibition of viral activity. Dolutegravir has a mean EC50 value of 0.5 nM (0.21 ng/mL) to 2.1 nM (0.85 ng/mL) in peripheral blood mononuclear cells (PBMCs) and MT-4 cells., Dolutegravir inhibits HIV integrase by binding to the integrase active site and blocking the strand transfer step of retroviral deoxyribonucleic acid (DNA) integration which is essential for the HIV replication cycle. Strand transfer biochemical assays using purified HIV-1 integrase and pre-processed substrate DNA resulted in IC50 values of 2.7 nM and 12.6 nM.
Record name Dolutegravir
Source DrugBank
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dolutegravir
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Product Name

Dolutegravir

CAS RN

1051375-16-6
Record name Dolutegravir
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Record name Dolutegravir [USAN:INN]
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Record name Dolutegravir
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Record name (4R,12aS)-N-(2,4-difluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide
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Record name DOLUTEGRAVIR
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Record name Dolutegravir
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Melting Point

190-193ºC
Record name Dolutegravir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08930
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Citations

For This Compound
26,600
Citations
SY Rhee, PM Grant, PL Tzou, G Barrow… - Journal of …, 2019 - academic.oup.com
… reviewed dolutegravir resistance studies to identify mutations emerging under dolutegravir selection pressure, the effect of INSTI resistance mutations on in vitro dolutegravir …
Number of citations: 107 academic.oup.com
CE Kandel, SL Walmsley - Drug design, development and therapy, 2015 - Taylor & Francis
Dolutegravir is the newest integrase strand transfer inhibitor to be approved for the treatment of human immunodeficiency virus (HIV) infection. Dolutegravir … efficacy of dolutegravir in the …
Number of citations: 120 www.tandfonline.com
C Katlama, R Murphy - Expert opinion on investigational drugs, 2012 - Taylor & Francis
Introduction: Development of new antiretroviral drugs which are highly potent, tolerable over the long term and with a high genetic barrier to resistance is essential for the treatment of a …
Number of citations: 90 www.tandfonline.com
I Wijting, C Rokx, C Boucher, J van Kampen, S Pas… - The lancet HIV, 2017 - thelancet.com
… , our results clearly show that dolutegravir should not be used as maintenance monotherapy. Investigators in ongoing studies of dolutegravir monotherapy should strongly reconsider …
Number of citations: 130 www.thelancet.com
WDF Venter, M Moorhouse, S Sokhela… - … England Journal of …, 2019 - Mass Medical Soc
Background Two drugs under consideration for inclusion in antiretroviral therapy (ART) regimens for human immunodeficiency virus (HIV) infection are dolutegravir (DTG) and tenofovir …
Number of citations: 504 www.nejm.org
L Elzi, S Erb, H Furrer, M Cavassini, A Calmy… - Aids, 2017 - journals.lww.com
… In conclusion, our study confirms the excellent tolerability of the INSTIs raltegravir and dolutegravir in the treatment of HIV-infected individuals. Raltegravir or dolutegravir drug toxicity is …
Number of citations: 131 journals.lww.com
NAMSAL ANRS 12313 Study … - New England Journal of …, 2019 - Mass Medical Soc
… African country known for HIV-1 with a high level of genetic diversity and an increasing rate of primary drug resistance, 9 in which we compared the efficacy and safety of a dolutegravir-…
Number of citations: 213 www.nejm.org
BM Shah, JJ Schafer… - … : The Journal of Human …, 2014 - Wiley Online Library
… safety of dolutegravir for treatment‐naive and treatment‐experienced patients. Compared with other INSTI s, dolutegravir has a higher genetic barrier to resistance. Dolutegravir was …
DA Osterholzer, M Goldman - Clinical infectious diseases, 2014 - academic.oup.com
Dolutegravir (DTG), a next-generation integrase strand transfer inhibitor (INSTI), was recently approved for use in the treatment of human immunodeficiency virus infection. In treatment-…
Number of citations: 61 academic.oup.com
MM Miller, MD Liedtke, SM Lockhart… - Infection and Drug …, 2015 - Taylor & Francis
Dolutegravir is the most recent integrase strand transfer inhibitor … As a tricyclic carbamoyl pyridone analog, dolutegravir is rapidly … As a substrate of CYP 3A4, dolutegravir is affected by …
Number of citations: 26 www.tandfonline.com

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